4,4',4'',4'''-((1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(methylene))tetrabenzoic acid
Overview
Description
4,4',4'',4'''-((1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(methylene))tetrabenzoic acid: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the macrocyclic ligand 1,4,8,11-tetraazacyclotetradecane (commonly known as cyclam). The cyclam core is then functionalized with benzene rings and methylene linkers to form the final product. Key reaction conditions include the use of strong bases and high temperatures to facilitate the formation of the macrocyclic structure.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The process may also involve the use of specialized equipment to handle the complex synthesis steps and ensure the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzene rings can be oxidized to form carboxylic acids.
Reduction: : The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: : Functional groups on the benzene rings can be substituted with other groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). Conditions typically involve heating under reflux.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst. Conditions often involve an inert atmosphere.
Substitution: : Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases. Conditions may vary depending on the specific substitution reaction.
Major Products Formed
Oxidation: : Formation of tetrabenzoic acid derivatives.
Reduction: : Formation of partially reduced derivatives with fewer oxygen atoms.
Substitution: : Formation of halogenated or alkylated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: : Investigated for its ability to bind to biological macromolecules, such as proteins and nucleic acids.
Medicine: : Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: : Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes and receptors, leading to specific biological responses. The molecular pathways involved may include binding to active sites, altering enzyme activity, or modulating signaling pathways.
Comparison with Similar Compounds
This compound is unique due to its complex structure and multifunctional properties. Similar compounds include other macrocyclic ligands and polydentate chelating agents, such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) . These compounds share the ability to form stable metal complexes but differ in their specific structures and applications.
Conclusion
4,4',4'',4'''-((1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(methylene))tetrabenzoic acid: is a versatile compound with significant potential in various scientific fields. Its complex structure and multifunctional properties make it a valuable tool for researchers and industry professionals alike.
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Properties
IUPAC Name |
4-[[4,8,11-tris[(4-carboxyphenyl)methyl]-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48N4O8/c47-39(48)35-11-3-31(4-12-35)27-43-19-1-20-44(28-32-5-13-36(14-6-32)40(49)50)24-26-46(30-34-9-17-38(18-10-34)42(53)54)22-2-21-45(25-23-43)29-33-7-15-37(16-8-33)41(51)52/h3-18H,1-2,19-30H2,(H,47,48)(H,49,50)(H,51,52)(H,53,54) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVVCENEGHASDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)CC2=CC=C(C=C2)C(=O)O)CC3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(=O)O)CC5=CC=C(C=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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